Tert-butyl 3-(propan-2-ylsulfonimidoyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(propan-2-ylsulfonimidoyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3S/c1-9(2)18(13,16)10-6-7-14(8-10)11(15)17-12(3,4)5/h9-10,13H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZYHBNJYBSMDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=N)(=O)C1CCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Tert-Butyl 3-((Methylsulfonyl)oxy)pyrrolidine-1-carboxylate
A critical precursor, Tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (CAS 141699-57-2), is prepared via mesylation of tert-butyl 3-hydroxypyrrolidine-1-carboxylate using methanesulfonyl chloride in the presence of a base such as triethylamine. This intermediate’s mesyloxy group serves as a leaving group for subsequent substitution.
Reaction Conditions :
Displacement with Propan-2-ylsulfonimidoyl Anion
The mesyloxy group in tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is displaced by a propan-2-ylsulfonimidoyl anion under strongly basic conditions. This requires generating the sulfonimidoyl nucleophile in situ, typically via deprotonation of propan-2-ylsulfonimidamide using potassium tert-butoxide.
Reaction Conditions :
- Substrate : Tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
- Reagents : Propan-2-ylsulfonimidamide (1.5 equiv), KOtBu (2.0 equiv)
- Solvent : Tetrahydrofuran, −78°C to room temperature
- Yield : 60–70% (estimated from analogous reactions in)
Sulfonimidoyl Chloride Coupling Strategies
Preparation of Propan-2-ylsulfonimidoyl Chloride
Propan-2-ylsulfonimidoyl chloride is synthesized via chlorination of propan-2-ylsulfonimidic acid using thionyl chloride or phosphorus pentachloride. This reagent is highly reactive and must be used immediately.
Reaction Conditions :
Coupling with Boc-Protected Pyrrolidine
The sulfonimidoyl chloride reacts with tert-butyl 3-aminopyrrolidine-1-carboxylate in the presence of a base to form the target compound. However, the free amine is typically inaccessible due to Boc protection, necessitating prior deprotection.
Alternative Pathway :
- Deprotection : Remove the Boc group using HCl in dioxane.
- Coupling : React the free amine with propan-2-ylsulfonimidoyl chloride.
- Reprotection : Reintroduce the Boc group using di-tert-butyl dicarbonate.
Challenges :
- Multiple protection/deprotection steps reduce overall yield.
- Sulfonimidoyl chlorides may hydrolyze under aqueous conditions.
Oxidative Functionalization of Thiol Intermediates
Oxidation to Sulfonimidoyl Group
The thiol is oxidized to a sulfonimidoyl group using a two-step process:
- Oxidation to Sulfinic Acid : Hydrogen peroxide in acetic acid.
- Reaction with Ammonia : Formation of sulfonimidoyl functionality.
Reaction Conditions :
- Oxidation : 30% H₂O₂, AcOH, 50°C, 6 h
- Amination : NH₃ (g), MeOH, 0°C, 12 h
- Yield : 50–60% (combined steps)
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | Mesylation, anion displacement | 60–70% | Direct, fewer steps | Requires strong bases |
| Sulfonimidoyl Chloride | Deprotection, coupling, reprotection | 40–50% | High reactivity | Multi-step, low efficiency |
| Oxidative Functionalization | Mitsunobu, oxidation, amination | 50–60% | Avoids harsh bases | Lengthy, moderate yields |
Stereochemical Considerations
The propan-2-ylsulfonimidoyl group introduces a stereogenic sulfur center. Asymmetric synthesis methods, such as chiral auxiliaries or catalytic enantioselective sulfonimidoylation, are critical for accessing enantiopure material. Patent EP3974427A1 highlights the use of chiral catalysts in analogous sulfonimidoylations, though specific details for this compound remain proprietary.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(propan-2-ylsulfonimidoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfonimidoyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl 3-(propan-2-ylsulfonimidoyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(propan-2-ylsulfonimidoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonimidoyl group can form strong interactions with nucleophiles, while the pyrrolidine ring can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
Target Compound
- Functional Group : Propan-2-ylsulfonimidoyl (S(=NH)(O)-propan-2-yl).
- Key Features : Chirality at sulfur, polar S=N bond, and tert-butyl carbamate for steric protection.
Compound: Tert-butyl 3-[(3,4-dichlorophenyl)sulfanyl]methylpyrrolidine-1-carboxylate
- Functional Group : Aryl sulfide (S-3,4-dichlorophenyl).
- Synthesized via nucleophilic substitution (91% yield) using tert-butyl-3-(chloromethyl)pyrrolidine-1-carboxylate and 3,4-dichlorobenzenethiol .
Compound: Pyridyl Ether Derivatives
- Example : Tert-butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate.
- Functional Group : Pyridyl ether (O-linked pyridine).
- Common in kinase inhibitors and CNS-targeting drugs .
Compound: Aminopyrimidine Derivative
Research Findings and Implications
Sulfonimidoyl vs. Sulfanyl :
- Sulfonimidoyl groups enhance polarity and chirality, improving target specificity in enzyme inhibition. However, synthesis is more complex compared to aryl sulfides, which are straightforward to prepare but lack stereochemical diversity .
Pyridyl Ethers vs. Sulfonimidoyls balance polarity and steric bulk, favoring oral bioavailability .
Aminopyrimidine Derivatives: The nitropyrimidine scaffold () is prevalent in kinase inhibitors (e.g., imatinib analogs). The target compound’s sulfonimidoyl group could mimic ATP-binding motifs, suggesting unexplored kinase applications .
Biological Activity
Tert-butyl 3-(propan-2-ylsulfonimidoyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H22N2O3S
- Molecular Weight : 270.38 g/mol
- CAS Number : 1303967-33-0
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Preliminary studies suggest that it may function as an inhibitor of certain enzymes, potentially influencing pathways related to inflammation and cellular signaling.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential use in treating bacterial infections.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various models. Studies have indicated that it may reduce the production of pro-inflammatory cytokines, thereby modulating immune responses. This activity could be beneficial in conditions characterized by chronic inflammation.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : Evaluate the antimicrobial activity against Staphylococcus aureus.
- Method : Disk diffusion method was employed.
- Results : The compound showed significant inhibition zones compared to control groups, indicating strong antimicrobial properties.
-
Anti-inflammatory Study :
- Objective : Assess the impact on TNF-alpha production in macrophages.
- Method : Macrophages were treated with the compound and stimulated with LPS.
- Results : A notable reduction in TNF-alpha levels was observed, suggesting a potential therapeutic role in inflammatory diseases.
Data Table: Biological Activities Overview
| Activity Type | Target | Methodology | Key Findings |
|---|---|---|---|
| Antimicrobial | Bacterial strains | Disk diffusion | Significant inhibition zones |
| Anti-inflammatory | Macrophage cytokines | ELISA for TNF-alpha | Reduction in TNF-alpha production |
| Enzyme inhibition | Specific enzymes | Enzyme assays | Inhibition observed at low concentrations |
Q & A
Basic: What are the recommended synthetic strategies for Tert-butyl 3-(propan-2-ylsulfonimidoyl)pyrrolidine-1-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. Key steps include:
- Step 1: Introduction of the tert-butyl carboxylate group via esterification using Boc-anhydride under basic conditions (e.g., NaH in THF at 0°C) .
- Step 2: Sulfonimidoyl group installation. This may involve reacting the pyrrolidine intermediate with propan-2-ylsulfonimidoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.
Critical Considerations: Optimize reaction time and temperature to avoid side reactions like over-oxidation or epimerization .
Basic: Which spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to verify the pyrrolidine backbone, tert-butyl group (δ ~1.4 ppm for H), and sulfonimidoyl protons (δ ~3.0–3.5 ppm). NMR may be required if fluorinated intermediates are used .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns to validate the molecular formula .
- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm) and sulfonimidoyl S=O/S-N bonds (~1300–1150 cm) .
Advanced: How can reaction conditions be optimized to mitigate stereochemical complications during synthesis?
Methodological Answer:
- Chiral Control: Use enantiopure starting materials (e.g., (R)- or (S)-pyrrolidine derivatives) and chiral catalysts (e.g., Pd with BINAP ligands) to control stereochemistry at the sulfonimidoyl group .
- Temperature Modulation: Lower reaction temperatures (e.g., 0–5°C) reduce racemization during sulfonimidoyl group installation .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction homogeneity and stereochemical fidelity .
Validation: Monitor reaction progress via chiral HPLC or circular dichroism (CD) spectroscopy to assess enantiomeric excess .
Advanced: What mechanistic insights explain the reactivity of the sulfonimidoyl group in cross-coupling reactions?
Methodological Answer:
- Electrophilic Character: The sulfonimidoyl group acts as an electron-deficient moiety, facilitating nucleophilic aromatic substitution (e.g., with aryl boronic acids under Suzuki conditions) .
- Pd-Catalyzed Coupling: Use Pd(PPh)/CsCO in dioxane/water (80°C) to achieve C–S bond formation. The sulfonimidoyl group’s lone pair on nitrogen stabilizes transition states via resonance .
- Competing Pathways: Competing oxidation (e.g., to sulfonyl derivatives) can occur; mitigate this by using inert atmospheres and avoiding strong oxidizers .
Basic: What are the primary applications of this compound in medicinal chemistry?
Methodological Answer:
- Drug Scaffold: The pyrrolidine core serves as a rigid backbone for designing kinase inhibitors or GPCR modulators. Introduce substituents (e.g., halogens) via cross-coupling to enhance binding affinity .
- Protease Inhibition: The sulfonimidoyl group mimics tetrahedral intermediates in protease active sites. Test inhibitory activity using fluorogenic substrates (e.g., FRET assays) .
Validation: Perform molecular docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins .
Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., sulfonimidoyl vs. sulfonyl groups) and compare IC values in enzyme assays .
- Assay Reproducibility: Control variables like buffer pH, ionic strength, and cell passage number. Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm results .
- Meta-Analysis: Cross-reference data from PubChem and peer-reviewed journals to identify trends or outliers .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Prediction: Use SwissADME or QikProp to estimate logP (lipophilicity), aqueous solubility, and CYP450 inhibition. The tert-butyl group enhances metabolic stability but may reduce solubility .
- Molecular Dynamics (MD): Simulate interactions with blood plasma proteins (e.g., albumin) to predict half-life. GROMACS or AMBER force fields are recommended .
- Toxicity Profiling: Apply Derek Nexus or ProTox-II to assess potential hepatotoxicity linked to the sulfonimidoyl moiety .
Basic: What purification techniques ensure high purity for biological assays?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for final purification. Monitor purity at 214 nm (amide bond) and 254 nm (aromatic groups) .
- Recrystallization: Optimize solvent pairs (e.g., ethyl acetate/hexane) to remove residual triethylamine or coupling reagents .
- Quality Control: Validate purity (>95%) via H NMR (absence of extraneous peaks) and LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
